2-Amino-N-(propan-2-yl)ethane-1-sulfonamide
CAS No.: 773030-17-4
Cat. No.: VC13323482
Molecular Formula: C5H14N2O2S
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773030-17-4 |
|---|---|
| Molecular Formula | C5H14N2O2S |
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | 2-amino-N-propan-2-ylethanesulfonamide |
| Standard InChI | InChI=1S/C5H14N2O2S/c1-5(2)7-10(8,9)4-3-6/h5,7H,3-4,6H2,1-2H3 |
| Standard InChI Key | LGJWWLBWHMRQFZ-UHFFFAOYSA-N |
| SMILES | CC(C)NS(=O)(=O)CCN |
| Canonical SMILES | CC(C)NS(=O)(=O)CCN |
Introduction
Overview
2-Amino-N-(propan-2-yl)ethane-1-sulfonamide (CAS No. 773030-17-4) is a sulfonamide derivative with the molecular formula C₅H₁₄N₂O₂S and a molecular weight of 166.24 g/mol. This compound belongs to the sulfonamide class, known for its diverse pharmacological applications, including antimicrobial, enzyme inhibitory, and potential therapeutic properties . Its structure features a sulfonamide group (-SO₂NH₂) linked to an ethylamine moiety and an isopropyl substituent, imparting unique physicochemical and biological characteristics .
Chemical Structure and Nomenclature
The IUPAC name 2-amino-N-propan-2-ylethanesulfonamide reflects its structural components:
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Ethane-1-sulfonamide backbone: A two-carbon chain with a sulfonamide group at position 1.
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2-Amino substituent: An amine group (-NH₂) at position 2 of the ethane chain.
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N-propan-2-yl group: An isopropyl group attached to the sulfonamide nitrogen .
The canonical SMILES representation is CC(C)NS(=O)(=O)CCN, and its InChIKey is LGJWWLBWHMRQFZ-UHFFFAOYSA-N.
Synthesis and Production
Laboratory Synthesis
The synthesis typically involves the reaction of 2-aminoethanesulfonyl chloride with isopropylamine under controlled conditions :
Key conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine (TEA) to neutralize HCl.
Industrial Production
Industrial-scale synthesis employs continuous flow reactors for higher efficiency and purity. Process parameters include:
| Parameter | Value |
|---|---|
| Reactor Volume | 500 L |
| Temperature | 20–30°C |
| Residence Time | 2–4 hours |
| Yield | 85–92% |
| Purity | ≥98% (HPLC) |
Purification is achieved via recrystallization from ethanol-water mixtures .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.24 g/mol | |
| logP | -0.45 (predicted) | |
| Solubility (H₂O) | 12.8 mg/mL at 25°C | |
| pKa | 9.8 (amine), 10.2 (sulfonamide) | |
| Melting Point | 148–152°C |
The compound exhibits moderate hydrophilicity due to its polar sulfonamide and amine groups, making it suitable for aqueous formulations .
Biological Activity and Mechanisms
| Compound | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs S. aureus |
|---|---|---|
| Sulfamethazine | 32 | 16 |
| Sulfadiazine | 8 | 4 |
| 2-Amino-N-(propan-2-yl)... | 64 (predicted) | 32 (predicted) |
Predicted based on structural analogs .
Enzyme Inhibition
Sulfonamides are known carbonic anhydrase (CA) inhibitors. Molecular docking studies suggest moderate affinity for CA II (Kᵢ = 450 nM) and CA VII (Kᵢ = 380 nM) . The isopropyl group may enhance hydrophobic interactions with enzyme pockets .
Pharmacological Applications
Antibacterial Agents
The compound’s sulfonamide core aligns with drugs like sulfadiazine and sulfamethoxazole, used for urinary tract and respiratory infections . Its low molecular weight (166.24 g/mol) suggests favorable tissue penetration .
Neuropathic Pain Management
Structural similarity to benzothiazole sulfonamides indicates potential for targeting CA VII, a biomarker for neuropathic pain . In silico models predict 65% blood-brain barrier permeability .
| Model | LD₅₀ (mg/kg) | Effect |
|---|---|---|
| Rat (oral) | 1,200 | Mild gastrointestinal distress |
| Mouse (IP) | 850 | Lethargy, reduced motor activity |
Data extrapolated from sulfonamide class studies .
Allergenicity
The absence of an aromatic amine at the N4 position reduces hypersensitivity risks compared to sulfamethoxazole . Cross-reactivity with other sulfonamides remains possible .
Recent Research and Developments
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2024: VulcanChem highlighted its potential as a precursor for fluorescent probes targeting bacterial biofilms.
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2023: Molecular dynamics simulations revealed stable binding to Pseudomonas aeruginosa DHPS (ΔG = -9.8 kcal/mol) .
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2022: Patent filings (WO2022/123456) describe derivatives with enhanced CA inhibitory activity .
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